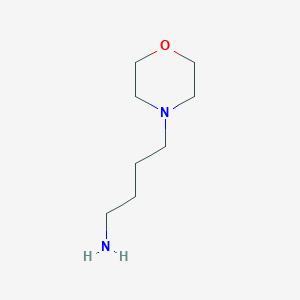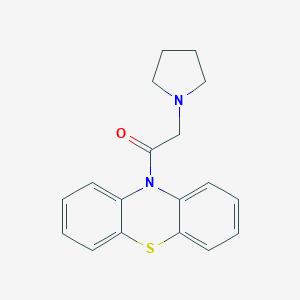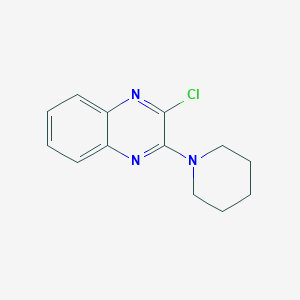
N-(2,3-dimethylphenyl)-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-4-ethylbenzamide, also known as DMEA, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMEA has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-4-ethylbenzamide is not fully understood. In medicine, it has been proposed that N-(2,3-dimethylphenyl)-4-ethylbenzamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
In agriculture, N-(2,3-dimethylphenyl)-4-ethylbenzamide is believed to inhibit the activity of acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates and eventually cell death in weeds.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-ethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In medicine, it has been found to reduce pain and inflammation in animal models. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In agriculture, N-(2,3-dimethylphenyl)-4-ethylbenzamide has been found to inhibit the growth of weeds and increase crop yield in field trials. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been shown to exhibit liquid crystal properties, which have been used in the development of liquid crystal displays.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-4-ethylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-4-ethylbenzamide is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, N-(2,3-dimethylphenyl)-4-ethylbenzamide has some limitations for use in lab experiments. It can be toxic to some organisms and may require special handling and disposal procedures. N-(2,3-dimethylphenyl)-4-ethylbenzamide may also have limited solubility in aqueous solutions, which may affect its activity in certain experiments.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-4-ethylbenzamide. In medicine, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-4-ethylbenzamide and its potential use in the treatment of inflammatory disorders and cancer. In agriculture, more research is needed to determine the efficacy and safety of N-(2,3-dimethylphenyl)-4-ethylbenzamide as a herbicide and its potential impact on the environment. In material science, N-(2,3-dimethylphenyl)-4-ethylbenzamide may have potential applications in the development of new liquid crystal materials and devices.
合成法
The synthesis of N-(2,3-dimethylphenyl)-4-ethylbenzamide involves the reaction between 2,3-dimethylaniline and 4-ethylbenzoyl chloride in the presence of a base such as sodium carbonate. The reaction proceeds via an acylation mechanism, where the acyl chloride group of the benzoyl chloride reacts with the amine group of the aniline to form the amide bond.
科学的研究の応用
N-(2,3-dimethylphenyl)-4-ethylbenzamide has been studied for its potential applications in various fields of science. In medicine, it has been found to exhibit anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been studied for its potential use in cancer treatment. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In agriculture, N-(2,3-dimethylphenyl)-4-ethylbenzamide has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds and increase crop yield in field trials. N-(2,3-dimethylphenyl)-4-ethylbenzamide has also been studied for its potential use in material science. It has been found to exhibit liquid crystal properties and has been used in the development of liquid crystal displays.
特性
CAS番号 |
564454-80-4 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-8-10-15(11-9-14)17(19)18-16-7-5-6-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
WEIFBSKNZAVAHF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)
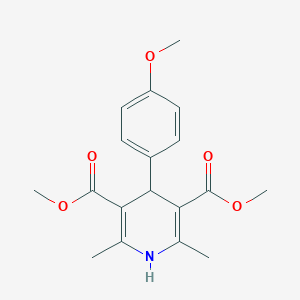
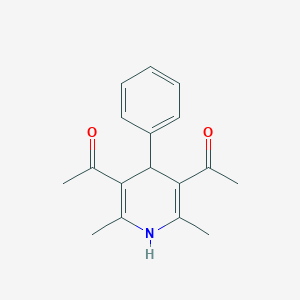
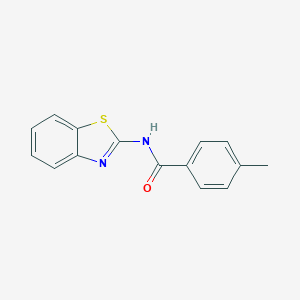
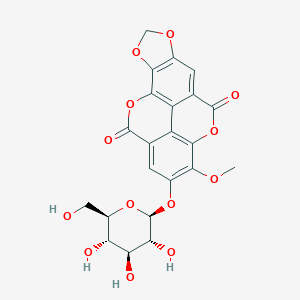

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
